Ethyl 3,3-dimethyl-4-nitrobutanoate
Description
Significance of the Nitrobutanoate Ester Moiety in Advanced Chemical Synthesis
The synthetic utility of molecules like Ethyl 3,3-dimethyl-4-nitrobutanoate stems from the presence of two key functional groups: the nitro group and the ester. The nitro group is strongly electron-withdrawing, which makes the adjacent carbon-hydrogen bonds (the α-carbon) acidic. wikipedia.org This acidity allows for the easy formation of a carbanion (a nitronate) in the presence of a base. This nucleophilic nitronate can then participate in a variety of crucial carbon-carbon bond-forming reactions, most notably the Henry (or nitroaldol) reaction. wikipedia.orgwikipedia.org
Furthermore, the nitro group is exceptionally versatile and can be transformed into other valuable functional groups. Its reduction leads to the formation of primary amines (R-NH2), which are fundamental components of many biologically active molecules and pharmaceuticals. wikipedia.orgwikipedia.org Alternatively, through reactions like the Nef reaction, the nitroalkane can be converted into a ketone or an aldehyde, providing a pathway to carbonyl compounds. wikipedia.orgorganic-chemistry.org This ability to serve as a precursor for amines or carbonyls makes the nitroalkane moiety a synthetically powerful tool. The ester group, meanwhile, can undergo hydrolysis to yield the corresponding carboxylic acid, providing another site for chemical modification. cymitquimica.com This dual reactivity makes nitrobutanoate esters valuable building blocks in the construction of complex molecular architectures.
Historical Development of Nitroalkane and Ester Chemistry Relevant to Butanoates
The foundation for the modern use of nitroalkanes in synthesis was laid in the late 19th century. Two pivotal discoveries highlight the historical significance of this chemical class:
The Henry Reaction (1895): Discovered by the Belgian chemist Louis Henry, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The product is a β-nitro alcohol, which itself is a versatile intermediate. wikipedia.org This classic reaction provided one of the first reliable methods for forming carbon-carbon bonds using nitroalkanes and remains a cornerstone of organic chemistry. wikipedia.org
The Nef Reaction (1894): Reported by John Ulric Nef, this reaction describes the acid hydrolysis of a salt of a primary or secondary nitroalkane to form an aldehyde or ketone and nitrous oxide. wikipedia.org This discovery provided a crucial method for converting the nitro group into a carbonyl group, significantly expanding the synthetic utility of nitroalkanes by allowing them to serve as masked carbonyl compounds. wikipedia.orgorganic-chemistry.org
Ester chemistry has an even longer history, with esterification methods being fundamental to organic synthesis for well over a century. The ability to create and hydrolyze esters is a basic and essential transformation taught in introductory organic chemistry, and its application in protecting carboxylic acids or activating them for further reactions is widespread. The combination of this established ester chemistry with the unique reactivity of the nitroalkane group in a single molecule, such as a nitrobutanoate, provides chemists with a powerful and versatile synthetic intermediate.
Current Research Directions and Emerging Opportunities for this compound
Current research involving this compound and related structures is primarily focused on its application as a specialized building block or intermediate in the synthesis of complex target molecules, such as pharmaceuticals. cymitquimica.commedchemexpress.commedchemexpress.com The strategic placement of the dimethyl groups and the nitro function makes it a useful precursor for molecules with specific substitution patterns.
A major thrust in modern organic synthesis is the development of stereoselective reactions, which produce a single desired stereoisomer of a chiral molecule. This is particularly important in medicinal chemistry, where different enantiomers or diastereomers of a drug can have vastly different biological activities. Consequently, a significant area of research is the development of catalytic, enantioselective versions of classic transformations like the Henry reaction. wikipedia.org By using chiral catalysts, researchers can direct the reaction of a nitroalkane to produce β-nitro alcohols with a specific three-dimensional arrangement, which is a powerful strategy for synthesizing optically active drugs. wikipedia.org
Emerging opportunities for this compound lie in its use in novel synthetic pathways that exploit the unique reactivity of its nitronate intermediate. acs.org Research continues to uncover new reactions and applications for nitro compounds, including their use in cycloaddition reactions and as precursors for other nitrogen-containing functional groups. As chemists seek to build increasingly complex and functional molecules, the demand for versatile and well-defined building blocks like this compound is expected to grow.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-13-7(10)5-8(2,3)6-9(11)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVSMZJRKNDLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,3 Dimethyl 4 Nitrobutanoate and Its Analogues
Direct Synthetic Routes to Ethyl 3,3-dimethyl-4-nitrobutanoate
The synthesis of this compound, a valuable nitro compound, can be achieved through several direct methodologies. These routes primarily involve the formation of the ester functional group and the introduction of the nitro group at the C4 position.
Esterification Reactions: Optimization and Scope
The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. In the context of this compound, this would entail the reaction of 3,3-dimethyl-4-nitrobutanoic acid with ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent, thus providing a large excess, or to remove water as it is formed.
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final ester product. The efficiency of this process can be influenced by various factors, including the choice of acid catalyst, reaction temperature, and the method of water removal.
For instance, a patented method describes the esterification of p-nitrobenzoic acid with diethylaminoethanol in xylene at 135-140°C, where water is removed azeotropically. This highlights the potential for optimizing reaction conditions to achieve high yields. While this example doesn't directly synthesize the target compound, the principles of using an inert solvent for azeotropic water removal are applicable.
Nucleophilic Substitution Pathways Leading to Nitrobutanoate Esters
An alternative approach to constructing nitrobutanoate esters involves nucleophilic substitution reactions. These methods are particularly useful when starting from precursors that already contain the ester functionality.
A plausible synthetic route involves the reaction of an ethyl 4-halo-3,3-dimethylbutanoate with a nitrite (B80452) salt. For example, ethyl 4-bromo-3,3-dimethylbutanoate could serve as a suitable precursor. The reaction would proceed via a nucleophilic substitution where the nitrite ion (NO₂⁻) displaces the bromide ion. This transformation introduces the nitro group onto the carbon backbone.
The conversion of halogenated precursors to nitro compounds typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the nucleophile (nitrite ion) attacks the electrophilic carbon atom bearing the halogen, while the leaving group (halide ion) departs simultaneously. The stereochemistry at the reaction center is inverted during this process. For the synthesis of this compound from a halogenated precursor, the reaction rate would be dependent on the concentrations of both the substrate and the nucleophile. The choice of solvent is also crucial, with polar aprotic solvents generally favoring SN2 reactions.
Michael Addition Strategies for Substituted Nitrobutanoates
The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction that is widely used in organic synthesis. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).
The synthesis of substituted nitrobutanoates can be effectively achieved through the Michael addition of a nitroalkane to an α,β-unsaturated ester. In this reaction, the nitroalkane, in the presence of a base, forms a resonance-stabilized carbanion (a nitronate anion) which then acts as the Michael donor. This nucleophile adds to the β-carbon of the α,β-unsaturated ester.
For the synthesis of this compound, this would involve the conjugate addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate. However, a more general approach for substituted analogues involves the addition of various nitroalkanes to different α,β-unsaturated esters. For example, the reaction of nitromethane with methyl crotonate has been shown to produce methyl 3-methyl-4-nitrobutanoate.
The reaction conditions for Michael additions can be varied. While traditionally carried out in organic solvents with a base catalyst, studies
Influence of Catalysts and Solvent Systems in Michael Additions
The Michael addition of nitroalkanes to α,β-unsaturated esters is a fundamental carbon-carbon bond-forming reaction for synthesizing γ-nitrobutanoate esters. The choice of catalyst and solvent system is paramount, as it significantly influences reaction rates, yields, and selectivity. sctunisie.orgwikipedia.org
The reaction generally does not proceed without a base and a solvent. sctunisie.org While the reaction can occur in water, the reactivity is often limited due to the poor solubility of nitroalkanes. sctunisie.orgcapes.gov.br To overcome this, heterogeneous catalysis and phase transfer catalysis have emerged as effective strategies. sctunisie.org The use of a biphasic medium, such as water-dichloromethane, in conjunction with a phase transfer catalyst like tetrabutylammonium (B224687) chloride, can considerably increase reaction yields. sctunisie.org The basic catalyst deprotonates the nitroalkane to form a carbanion, which then attacks the Michael acceptor. sctunisie.orgwikipedia.org
Organocatalysis offers a metal-free alternative for promoting these additions. Catalysts with hydrogen-bond donating capabilities, such as thioureas and sulfonamides, have proven effective. organic-chemistry.org For instance, a sulfonamide-thiourea organocatalyst derived from L-valine has been shown to efficiently catalyze the conjugate addition of nitroalkanes to α,β-unsaturated ketones, with ethyl acetate (B1210297) being identified as the optimal solvent for achieving high yields and enantioselectivities. organic-chemistry.org Similarly, ionic liquids have been explored as both solvents and catalysts, where their properties can be tuned to enhance reaction selectivity. univ-amu.fr The acidity of N-H protons in some catalysts plays a crucial role by forming hydrogen bonds with the nitro group of the substrate, thereby controlling the stereochemical outcome. univ-amu.fr
Table 1: Effect of Catalyst and Solvent on Michael Addition of Nitroalkanes This table is interactive. You can sort and filter the data.
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 2-Nitropropane | Benzylideneacetone | Phenylalanine-derived imidazoline (B1206853) | Not Specified | Good | Up to 86% | nih.gov |
| Nitromethane | β-substituted cyclic enones | tert-Leucine-derived diamine | Not Specified | Up to 98% | Up to 99% | acs.org |
| Nitroalkanes | α,β-unsaturated ketones | Sulfonamide-thiourea | Ethyl Acetate | Up to 88% | Up to 97% | organic-chemistry.org |
| Nitroalkanes | α,β-unsaturated aldehydes | (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Not Specified | Good | Up to 97% | rsc.org |
| Nitroalkanes | α,β-unsaturated enones | 5-Pyrrolidin-2-yltetrazole | Not Specified | Good-Excellent | Good-Excellent | capes.gov.br |
One-Pot and Cascade Synthetic Procedures for Nitrobutanoate Esters
One-pot and cascade reactions represent highly efficient strategies in organic synthesis, minimizing waste and improving operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. 20.210.105nih.gov These approaches are applicable to the synthesis of nitrobutanoate esters and related frameworks.
A cascade reaction, also known as a domino or tandem reaction, is a process where a starting material undergoes a series of intramolecular or intermolecular transformations, with each subsequent reaction being triggered by the functionality formed in the previous step. nih.govpsu.edu For the synthesis of complex nitro compounds, a cascade might begin with a Michael addition of a nitroalkane to an acceptor. The resulting adduct is then designed to undergo a subsequent intramolecular reaction, such as a cyclization. rsc.orgresearchgate.net
For example, a highly diastereoselective protocol for constructing 3-nitro substituted 4-chromanones involves an intramolecular Michael-type cyclization of α-nitro aryl ketones that have unsaturated ester units. rsc.orgnih.govdntb.gov.ua This process, where the initial Michael adduct cyclizes in the same pot, demonstrates a powerful cascade approach to building complex heterocyclic systems containing the nitro group. Similarly, a one-pot, two-stage synthesis of multifunctionalized spiro[oxindole-3,3'-pyrrolidine] frameworks has been developed. researchgate.net This procedure starts with an organocatalyzed nitro-Michael addition, and the resulting adduct is then subjected to a metal-catalyzed reductive cyclization cascade to form the final complex product. researchgate.net
Four-component cascade reactions have also been developed, showcasing high atom economy. For instance, the synthesis of 3-oxetanone-derived spirocycles can be achieved through a cascade reaction involving an amino alcohol, 3-oxetanone, formaldehyde, and an alkyne, catalyzed by CuBr₂/TFA. mdpi.com Such multi-component, one-pot procedures are valuable for rapidly generating molecular complexity from simple starting materials. beilstein-journals.orgmdpi.com
Stereoselective Synthesis of Enantiopure this compound and Related Structures
Achieving stereocontrol in the synthesis of molecules with defined three-dimensional arrangements is a central goal of modern organic chemistry. For structures like this compound, where stereocenters can be generated, developing enantioselective and diastereoselective methods is crucial for accessing single, pure stereoisomers. This is accomplished primarily through asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Organocatalysis in Nitroalkane Conjugate Additions
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds, providing access to chiral γ-nitro carbonyl compounds. organic-chemistry.orgnih.gov This metal-free approach utilizes small, chiral organic molecules to catalyze reactions with high stereoselectivity. mdpi.com
A variety of organocatalysts have been successfully employed. Chiral amines, such as those derived from amino acids like phenylalanine or L-valine, are frequently used. organic-chemistry.orgnih.gov For instance, novel imidazoline catalysts prepared from phenylalanine can catalyze a highly enantioselective 1,4-addition of nitroalkanes to enones, achieving enantioselectivities up to 86% ee. nih.gov Proline and its derivatives are also common, often activating the unsaturated aldehyde or ketone via the formation of a transient enamine or iminium ion. rsc.orgmdpi.com
Bifunctional organocatalysts, which possess both a basic site (to deprotonate the nitroalkane) and a hydrogen-bond donor site (to activate the electrophile and control the orientation of the reactants), are particularly effective. organic-chemistry.orgresearchgate.net Sulfonamide-thiourea and cinchona alkaloid-derived (thio)urea catalysts are prominent examples. organic-chemistry.orgnih.gov These catalysts can create a highly ordered transition state, leading to excellent enantiocontrol. organic-chemistry.orgnih.gov For example, a sulfonamide-thiourea organocatalyst has been used for the asymmetric conjugate addition of nitroalkanes to enones, yielding products with up to 97% ee. organic-chemistry.org Similarly, the combination of chiral amine/ureidoaminal bifunctional catalysts has enabled the direct asymmetric conjugate addition of sterically hindered α-branched nitroalkanes to provide tertiary nitrocompounds with high enantioselectivity. nih.govacs.org
Table 2: Examples of Asymmetric Organocatalysis in Nitroalkane Additions This table is interactive. You can sort and filter the data.
| Catalyst Type | Nitroalkane | Acceptor | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Imidazoline (from Phenylalanine) | 2-Nitropropane | Benzylideneacetone | up to 86% | nih.gov |
| Sulfonamide-Thiourea (from L-Valine) | Various Nitroalkanes | α,β-Unsaturated Ketones | up to 97% | organic-chemistry.org |
| Pyrrolidine-based | Various Nitroalkanes | α,β-Unsaturated Aldehydes | up to 97% | rsc.org |
| tert-Leucine-derived Diamine | Nitromethane | Cyclic Enones | up to 99% | acs.org |
| Cinchona Alkaloid-derived Ureidoaminal | α-Branched Nitroalkanes | α'-Hydroxy Enones | up to 96:4 e.r. | nih.govacs.org |
Application of Chiral Auxiliaries in Nitrobutanoate Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and is applicable to the stereocontrolled synthesis of nitrobutanoate esters. numberanalytics.comresearchgate.net
The general principle involves attaching the chiral auxiliary to either the nitroalkane or, more commonly, the acrylate (B77674) Michael acceptor. researchgate.netnumberanalytics.com The inherent chirality of the auxiliary creates a diastereomeric complex that sterically or electronically biases the approach of the reactants, favoring the formation of one diastereomer over the other. numberanalytics.com
For instance, nitroalkanes can be reacted with chiral acrylates derived from well-known auxiliaries like Evans oxazolidinones or camphor-based auxiliaries. researchgate.netwikipedia.orgscielo.org.mx The reaction of a nitronate anion with such a chiral α,β-unsaturated ester proceeds through a transition state where one face of the double bond is shielded by the bulky auxiliary group. wikipedia.org This directs the incoming nucleophile to the opposite face, thus establishing a new stereocenter with a predictable configuration. A unique ternary catalytic system involving a Lewis acid, a Brønsted base, and molecular sieves has been shown to afford high diastereoselectivity in the addition of prochiral nitroalkanes to acrylate equivalents bearing a camphor (B46023) auxiliary. researchgate.net
After the Michael addition is complete, the auxiliary is cleaved from the resulting nitrobutanoate product through a non-racemizing process, such as hydrolysis or reduction, to reveal the desired optically active γ-nitro ester. numberanalytics.comwikipedia.org
Diastereoselective Control in the Formation of 3,3-dimethyl-4-nitrobutanoate Frameworks
When a reaction can form multiple stereoisomers that are not mirror images of each other (diastereomers), controlling which one is formed is known as diastereoselective control. In the synthesis of frameworks like 3,3-dimethyl-4-nitrobutanoate, which can possess multiple stereocenters, achieving high diastereoselectivity is critical. This is particularly relevant when the Michael addition creates a new stereocenter adjacent to an existing one, or when two new stereocenters are formed simultaneously.
One effective strategy for achieving high diastereoselectivity is through intramolecular cyclization. rsc.orgnih.gov Researchers have reported an efficient and highly diastereoselective method for creating 3,3-disubstituted 3-nitro-4-chromanones via an intramolecular Michael-type cyclization. rsc.orgnih.govdntb.gov.ua In this process, a catalytic amount of a base like potassium tert-butoxide (KOtBu) was found to be crucial for achieving high diastereoselective control, leading to the formation of one diastereomer in much greater abundance than the others. rsc.orgnih.gov
For intermolecular reactions, the choice of catalyst and reactants is key. In the conjugate addition of prochiral nitroalkanes (where the carbon bearing the nitro group is also a stereocenter) to acrylate acceptors, controlling the relative stereochemistry (syn vs. anti) of the two adjacent stereocenters is a significant challenge. researchgate.net The development of unique catalytic systems, such as a ternary system of a Lewis acid, a Brønsted base, and molecular sieves (MS), has enabled unprecedented levels of anti-selectivity in the addition to β-substituted acceptors. researchgate.net The adducts, which can be precursors to γ-amino acids, were obtained with diastereomeric ratios of up to >96:4. researchgate.net This level of control is essential for the synthesis of complex molecules where the precise three-dimensional arrangement of substituents is vital for its function.
Advanced Reaction Techniques and Condition Optimization in Nitrobutanoate Synthesis
One area of advancement is the use of non-conventional reaction conditions. For example, high pressure (e.g., 10 kbar) has been shown to have a beneficial effect on challenging organocatalytic asymmetric conjugate additions of nitroalkanes to sterically congested β,β-disubstituted enones. acs.org While the specialized equipment can limit utility, this technique can significantly improve reaction rates and enantiocontrol in difficult cases. acs.org
The scalability of a reaction is a crucial consideration for practical applications. Researchers have demonstrated that organocatalytic asymmetric nitro-Michael reactions can be scaled up to multigram quantities without a loss of yield or enantioselectivity. acs.org In one example, a large-scale preparation yielded 84 grams of product with a 98% yield and 99% ee, using a relatively low catalyst loading (5 mol%) and avoiding the need for chromatographic purification. acs.org This highlights the development of robust catalytic systems that are efficient enough for large-scale synthesis.
Furthermore, the choice of medium can be optimized for both reactivity and sustainability. While many reactions are performed in organic solvents, the use of water as a solvent is an attractive green alternative. sctunisie.orgcapes.gov.br Although the solubility of reactants can be a limitation, this can be overcome by using phase transfer catalysts or biphasic systems, which enhance reactivity in aqueous media. sctunisie.org The use of minimal amounts of water with a catalyst like cetyltrimethylammonium hydroxide (B78521) (CTAOH) has been reported to work well for the Michael addition of nitroalkanes under mild conditions. sctunisie.org These advanced techniques and optimization strategies are critical for developing practical and efficient syntheses of this compound and its analogues.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This approach has been successfully applied to the synthesis of γ-nitro aliphatic esters, which are close analogs of this compound.
The synthesis is typically achieved through the Michael addition of a nitroalkane to an α,β-unsaturated ester. Research has demonstrated that microwave irradiation can dramatically reduce reaction times from days to mere minutes. For instance, the synthesis of methyl 3-methyl-4-nitrobutanoate, an analog of the title compound, was achieved in high yields using this method. nih.govresearchgate.net The reactions are generally conducted in a dedicated monomode microwave apparatus using sealed, high-pressure vessels. nih.gov
A study on the synthesis of various γ-nitro aliphatic methyl esters via microwave-assisted Michael additions highlights the efficiency of this protocol. mdpi.comnih.gov The reaction between a corresponding α,β-unsaturated ester and a nitroalkane is facilitated by a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The use of microwave heating provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of byproducts. researchgate.net
Detailed findings from the microwave-assisted synthesis of various γ-nitro ester analogs are presented below:
| Entry | α,β-Unsaturated Ester | Nitroalkane | Catalyst (eq.) | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| 1 | Methyl crotonate | Nitromethane | DBU (0.05) | 150 | 5 | 98 | nih.gov |
| 2 | Methyl acrylate | Nitromethane | DBU (0.05) | 150 | 5 | 99 | nih.gov |
| 3 | Methyl methacrylate | Nitromethane | DBU (0.05) | 150 | 5 | 99 | nih.gov |
| 4 | Methyl crotonate | Nitroethane | DBU (0.05) | 150 | 5 | 99 | nih.gov |
| 5 | Methyl acrylate | Nitroethane | DBU (0.05) | 150 | 5 | 99 | nih.gov |
| 6 | Methyl methacrylate | Nitroethane | DBU (0.05) | 150 | 5 | 99 (78:22 dr) | nih.gov |
This data illustrates that microwave irradiation provides a rapid and highly efficient route to γ-nitro esters. The protocol is robust, applicable to various substituted esters and nitroalkanes, and consistently delivers near-quantitative yields in a matter of minutes. nih.gov
Solvent-Free and Environmentally Conscious Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic methods. nih.govnih.gov These approaches aim to reduce pollution, lower costs, and simplify purification procedures.
One such method involves performing Michael additions under solvent-free conditions, sometimes employing a grinding technique. nih.gov While direct examples for this compound are not prevalent, the methodology has been proven for the reaction of 1,3-dicarbonyl compounds with nitroalkenes. This catalyst- and solvent-free grinding method demonstrates that solid-state reactions can be highly efficient, driven by the close and regular arrangement of substrate molecules. nih.gov
Furthermore, microwave-assisted synthesis can itself be an environmentally conscious methodology, especially when conducted without a solvent. The 1,6-conjugate addition of nitroalkanes to methyl 1,3-butadiene-1-carboxylate has been successfully performed using the solid-supported catalyst Amberlyst A 27 under microwave irradiation in the absence of any solvent. um.edu.mt This method not only accelerates the reaction but also simplifies work-up and reduces chemical waste.
The use of water as a reaction medium is another cornerstone of green chemistry. Primary nitroalkanes can be synthesized from alkyl halides and silver nitrite in an aqueous medium, showcasing the potential for water-based systems in nitro compound synthesis. nih.gov The development of water-soluble organocatalysts for asymmetric Michael additions of aldehydes to nitroolefins further highlights the move towards environmentally benign processes. um.edu.mt
Key features of environmentally conscious methodologies include:
Solvent-free reactions: Reduces waste and avoids the use of volatile organic compounds. nih.govgoogle.com
Use of green solvents: Water is an ideal solvent, although the low solubility of some organic reactants can be a limitation. um.edu.mt
Catalyst-free conditions: Grinding and other techniques can sometimes enable reactions without a catalyst. nih.gov
Use of recyclable catalysts: Solid-supported catalysts like Amberlyst A 27 can be recovered and reused. um.edu.mt
Role of Catalyst Design and Loadings in Reaction Efficiency
Catalyst Type:
Organic Bases: Weakly basic organic amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, and diethylamine (B46881) are commonly used. nih.govgoogle.com DBU, for example, has been shown to be highly effective in microwave-assisted syntheses, affording excellent yields with low catalyst loadings. nih.gov
Solid-Supported Catalysts: Ion-exchange resins like Amberlyst A 27 serve as heterogeneous catalysts that are easily separable from the reaction mixture, facilitating purification and catalyst recycling. um.edu.mt This is a key advantage in developing sustainable chemical processes.
Phase Transfer Catalysts: In biphasic systems, phase transfer catalysts like tetrabutylammonium bromide (TBAB) are essential. They facilitate the transfer of the reactant from one phase to another, increasing reaction rates. TBAB has been shown to be crucial in the microwave-assisted aza-Michael addition of amides to α,β-unsaturated esters. psu.edu
Enzymatic Catalysts: Biocatalysts, such as lipases, are gaining attention for their ability to catalyze Michael reactions under mild, environmentally friendly conditions, often with high selectivity. mdpi.com
Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial factor in optimizing reaction efficiency and cost.
Low Loadings: Modern catalytic systems aim for high efficiency with minimal catalyst loading. In the microwave-assisted synthesis of γ-nitro methyl esters, a DBU loading of just 5 mol % (0.05 equivalents) was sufficient to achieve near-quantitative yields. nih.gov
Impact of Loading on Rate and Yield: Insufficient catalyst can lead to slow or incomplete reactions. Conversely, excessive catalyst loading does not necessarily improve yield and can lead to increased side reactions, higher costs, and more complex purification. researchgate.net For instance, in a patent describing the synthesis of nitro esters using amine catalysts, specific molar ratios are recommended: about 0.5 moles of a tertiary amine or not more than 0.2 moles of a secondary amine per mole of ester. google.com
Optimization: The optimal catalyst loading often depends on the specific substrates, reaction conditions (temperature, solvent), and the catalyst itself. For example, in some sterically hindered nitro-Michael additions, increasing the catalyst loading to 20 mol % was necessary to enhance the reaction rate.
The careful design and selection of a catalyst, along with the optimization of its loading, are paramount for developing efficient, economical, and sustainable synthetic routes to this compound and its analogs.
Reaction Mechanisms and Transformations of Ethyl 3,3 Dimethyl 4 Nitrobutanoate
Reactivity of the Nitro Group in Ethyl 3,3-dimethyl-4-nitrobutanoate
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. It can be transformed into a variety of other functional groups, most notably amines, or it can participate in carbon-carbon bond-forming reactions.
Reduction Pathways to Corresponding Amine Functionalities
The reduction of the nitro group to a primary amine is one of its most valuable transformations. For aliphatic nitro compounds like this compound, several methods are effective for this conversion to Ethyl 3,3-dimethyl-4-aminobutanoate.
Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. commonorganicchemistry.com
Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ gas over a palladium-on-carbon catalyst is a common and efficient method for reducing both aliphatic and aromatic nitro groups to their corresponding amines. commonorganicchemistry.com
Raney Nickel: This catalyst is also highly effective for the hydrogenation of nitro groups and is often used as an alternative to Pd/C. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): This catalyst can be used for the catalytic hydrogenation of aliphatic nitro compounds to amines. wikipedia.org
Chemical Reduction: Various metal-based reducing agents can also accomplish this transformation, often with greater chemoselectivity.
Iron (Fe): The use of iron metal in an acidic medium, such as refluxing acetic acid, provides a classic and effective method for nitro group reduction. wikipedia.org
Zinc (Zn): Zinc dust in the presence of an acid like acetic acid or with ammonium (B1175870) formate (B1220265) can also be employed to reduce aliphatic nitro compounds to amines. wikipedia.org
Tin(II) Chloride (SnCl₂): This reagent offers a mild method for reducing nitro groups to amines and can be useful when other reducible functional groups are present in the molecule. commonorganicchemistry.com
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com However, it can also reduce the ester functionality, so careful control of reaction conditions would be necessary for selectivity.
| Reagent/System | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Palladium on Carbon (Pd/C) | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Amine | commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Amine | commonorganicchemistry.comwikipedia.org |
| Iron (Fe) / Acetic Acid | Refluxing acetic acid | Amine | wikipedia.org |
| Zinc (Zn) / Acetic Acid | Acidic conditions | Amine | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Solvent (e.g., ethanol, ethyl acetate) | Amine | commonorganicchemistry.com |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, diethyl ether) | Amine | commonorganicchemistry.com |
Substitution Reactions of the Nitro Moiety
The nitro group can function as a leaving group in nucleophilic substitution reactions, although it is less common than for halides. The high acidity of the protons on the carbon adjacent (alpha) to the nitro group is key to this reactivity. Under basic conditions, deprotonation occurs to form a nitronate ion. This nitronate can then undergo substitution. Direct Sₙ2 displacement of the nitro group is also possible. mdpi.com For this compound, a strong base could facilitate the elimination of the nitro group to form an α,β-unsaturated ester or participate in substitution pathways. The electron-withdrawing nature of the ester functionality can influence the reactivity at the α-carbon, potentially making substitution more favorable. mdpi.com
Participation in Nitro-Aldol (Henry) Type Reactions
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone), catalyzed by a base. sciencemadness.org The reaction proceeds via the formation of a nucleophilic nitronate anion from the nitroalkane, which then attacks the electrophilic carbonyl carbon. sciencemadness.orgpsu.edu
For this compound, the carbon atom bearing the nitro group has acidic protons. In the presence of a base (e.g., alkali metal hydroxides, alkoxides, or non-ionic bases), it can be deprotonated to form the corresponding nitronate. sciencemadness.org This nucleophilic intermediate can then react with various aldehydes or ketones. The initial product is a β-nitro alcohol, which is a versatile synthetic intermediate itself, capable of being reduced to a β-amino alcohol or eliminated to a nitroalkene. sciencemadness.orgpsu.edu
| Reactants | Catalyst/Conditions | Intermediate | Initial Product | Reference |
|---|---|---|---|---|
| This compound + Aldehyde (R-CHO) | Base (e.g., NaOH, Et₃N, KOH) in a suitable solvent | Nitronate anion | β-Nitro alcohol | sciencemadness.orgpsu.edu |
Chemical Transformations Involving the Ester Functionality
The ethyl ester group in this compound can undergo reactions typical of carboxylic acid derivatives, such as hydrolysis and transesterification. These transformations are generally performed under conditions that can be controlled to avoid simultaneous reactions at the nitro group.
Hydrolysis and Saponification Reactions
Hydrolysis: Under acidic conditions, typically in the presence of a strong mineral acid (like HCl or H₂SO₄) and water, the ethyl ester can be hydrolyzed. This reaction yields the corresponding carboxylic acid, 3,3-dimethyl-4-nitrobutanoic acid, and ethanol. The reaction is an equilibrium process and is driven to completion by using an excess of water.
Saponification: In the presence of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. vibrantpharma.com This is an irreversible process that yields the salt of the carboxylic acid (e.g., sodium 3,3-dimethyl-4-nitrobutanoate) and ethanol. Subsequent acidification of the reaction mixture will produce the free carboxylic acid, 3,3-dimethyl-4-nitrobutanoic acid. Care must be taken as the basic conditions could also promote Henry-type side reactions or elimination of the nitro group.
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this can be used to replace the ethyl group with a different alkyl or aryl group. The reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). To drive the equilibrium toward the desired product, the alcohol reactant is usually used in large excess as the solvent. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would produce Mthis compound and ethanol.
Functionalization through Alkylation, Acylation, and Halogenation of the Nitrobutanoate Core
The presence of the electron-withdrawing nitro group in this compound renders the α-protons acidic, facilitating the formation of a nitronate anion. This anion serves as a potent nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions, including alkylation, acylation, and halogenation.
Alkylation: The alkylation of nitroalkanes is a fundamental transformation for constructing new carbon-carbon bonds. While direct alkylation can sometimes lead to O-alkylation, various catalytic systems have been developed to favor C-alkylation. nih.gov A notable example is the copper-catalyzed alkylation of nitroalkanes with α-bromonitriles, which provides access to β-cyanonitroalkanes. nih.gov This method is tolerant of various functional groups, including esters. nih.gov The reaction proceeds through the formation of a nitronate anion in the presence of a base, which then participates in a copper-catalyzed coupling with the alkyl halide. nih.gov
In the context of this compound, the α-carbon to the nitro group can be deprotonated to form a nucleophilic enolate-like species. This nucleophile can then react with alkyl halides in an SN2 fashion to introduce an alkyl group. jove.com The choice of base and reaction conditions is crucial to optimize the yield of the C-alkylated product. jove.com
Table 1: Representative Alkylation Reactions of Nitroalkanes
| Nitroalkane Substrate | Alkylating Agent | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Nitropropane | 1-Bromocyclohexanecarbonitrile | CuBr / Ligand / NaOtBu | 1-(1-Cyanocyclohexyl)-1-nitropropane | Excellent | nih.gov |
| Nitroethane | Benzyl bromide | CuBr / Ligand / NaOtBu | 1-Nitro-2-phenylethane | Good | nih.gov |
| Ethyl Acetoacetate | Ethyl iodide | Sodium ethoxide | Ethyl α-ethylacetoacetate | - | jove.com |
Acylation: The acylation of the nitrobutanoate core typically proceeds through the nitronate intermediate. Acylation of nitronate salts with acyl chlorides or anhydrides can yield acylated nitro compounds. researchgate.net These reactions are useful for introducing carbonyl functionalities. The choice of the acylating agent and reaction conditions can influence the outcome, with some reactions leading to the formation of other products. For instance, the acylation of cyclic nitronates with acyl bromides has been reported to produce 3-bromomethyl-substituted 5,6-dihydro-2H-1,2-oxazines through a multi-stage process. researchgate.net
Reductive acetylation of nitroarenes to the corresponding acetamides is a well-established one-pot procedure. iosrjournals.org While this applies to aromatic nitro compounds, it highlights the possibility of combining reduction and acylation in a single synthetic step.
Table 2: Examples of Acylation Reactions Involving Nitro Compounds
| Nitro Compound Type | Acylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Secondary nitronate salt | Acid chloride/anhydride | - | Acylated nitro compound | researchgate.net |
| Cyclic nitronate | Acyl bromide | - | 3-Bromomethyl-substituted 5,6-dihydro-2H-1,2-oxazine | researchgate.net |
| Aromatic nitro compound | Acetic anhydride | NaBH4, Pd-C, MeOH/water | Acetamide | iosrjournals.org |
Halogenation: The halogenation of nitroalkanes at the α-position is a common transformation. The reaction of a nitronate salt with a halogen can lead to the formation of a monohalogenated nitroalkane. google.com It is often challenging to control the degree of halogenation, as polyhalogenated products can be easily formed. google.com To achieve monohalogenation with high yield, the reaction is typically carried out by reacting equimolar quantities of the nitronate salt and the halogen, followed by quenching the reaction to prevent further halogenation. google.com A one-pot tandem halogenation/umpolung amide synthesis has been described for the conversion of primary nitroalkanes to amides. rsc.org
Table 3: Halogenation of Nitroalkanes
| Nitroalkane | Halogenating Agent | Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Nitromethane (B149229) | Chlorine | Equimolar nitronate and halogen | Monochloronitromethane | Controlled monohalogenation | google.com |
| Primary Nitroalkane | N-Iodosuccinimide (NIS) | K2CO3, amine, H2O | Amide | Tandem halogenation/UmAS | rsc.org |
Cycloaddition Chemistry and Intramolecular Rearrangements of Nitrobutanoate Derivatives
Nitro groups can participate in various cycloaddition reactions, serving as a versatile functional handle for the construction of cyclic and heterocyclic systems. Furthermore, derivatives of this compound can undergo intramolecular rearrangements to form complex molecular scaffolds.
Cycloaddition Chemistry: Nitroalkenes, which can be derived from nitroalkanes, are valuable partners in cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving nitrile N-oxides and conjugated nitroalkenes are an effective method for preparing 4-nitro- and 5-nitro-2-isoxazoline molecular segments. mdpi.com The nitro group's electron-withdrawing nature influences the regioselectivity of these reactions. mdpi.com Formal [4+2] cycloaddition reactions of 2-nitro-1,3-enynes have also been developed, leading to densely functionalized tetrahydroquinolines. researchgate.net
Nitrones, which can be synthesized from nitro compounds, are 1,3-dipoles that readily undergo cycloaddition with alkenes to form isoxazolidines. rsc.org These reactions can be performed intramolecularly, offering a powerful strategy for the synthesis of complex natural products. rsc.org The regioselectivity of intramolecular nitrone cycloadditions is often influenced by the tether connecting the nitrone and the alkene. rsc.org
Table 4: Cycloaddition Reactions Involving Nitro Compounds and Their Derivatives
| Reactants | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|
| Nitrile N-oxide + Conjugated nitroalkene | [3+2] Cycloaddition | Nitro-substituted isoxazoline | Access to functionalized heterocycles | mdpi.com |
| 4-Vinylbenzoxazinanone + 2-Nitro-1,3-enyne | Formal [4+2] Cycloaddition | Tetrahydroquinoline | Synthesis of densely functionalized heterocycles | researchgate.net |
| Intramolecular Nitrone and Alkene | Intramolecular Cycloaddition | Isoxazolidine-fused ring system | Construction of complex natural product scaffolds | rsc.org |
Intramolecular Rearrangements: Nitro compounds can undergo various rearrangement reactions, often under acidic conditions. For example, o-nitrophenols can rearrange in trifluoromethanesulphonic acid to place the nitro group in the opposite ortho position. rsc.org While this specific example involves an aromatic system, it illustrates the potential for migration of the nitro group within a molecule.
A unique intramolecular oxidative rearrangement has been observed in the biosynthesis of the N-nitrosourea pharmacophore, catalyzed by the non-heme iron-containing enzyme SznF. biorxiv.org This enzymatic reaction involves the rearrangement of a guanidine (B92328) group derived from L-arginine. biorxiv.org Such complex, enzyme-mediated rearrangements highlight the potential for intricate intramolecular transformations involving nitro functionalities.
Radical Reactions and Their Synthetic Applications with this compound
The nitro group of this compound can be involved in a variety of radical reactions, providing a powerful avenue for the formation of new bonds and the synthesis of complex molecules.
Generation and Transformation of Nitro-Alkyl Radicals: Alkyl radicals can be generated from nitroalkanes through a process of denitration. thieme-connect.comthieme-connect.com This can be achieved using single-electron transfer (SET) catalysts, which reduce the nitroalkane to promote the cleavage of the C-NO2 bond. thieme-connect.com The resulting alkyl radicals can then participate in a range of transformations, including hydrogenation, Giese additions, spirocyclization, and Minisci reactions. thieme-connect.comthieme-connect.com
Another method for generating 1-nitroalkyl radicals involves the oxidation of the potassium salt of 1-aci-nitroalkanes with ammonium hexanitratocerate(IV). oup.com These radicals can then add to electron-rich olefins to form β-nitro ketones, which can be further converted to α,β-unsaturated ketones. oup.com
Table 5: Synthetic Applications of Radical Reactions of Nitroalkanes
| Radical Generation Method | Radical Trapping Reaction | Product Type | Significance | Reference |
|---|---|---|---|---|
| Catalytic denitration (SET) | Hydrogenation | Alkane | Reductive removal of the nitro group | thieme-connect.comthieme-connect.com |
| Catalytic denitration (SET) | Giese Addition | Functionalized alkane | C-C bond formation | thieme-connect.comthieme-connect.com |
| Catalytic denitration (SET) | Spirocyclization | Spirocyclic compound | Construction of complex ring systems | thieme-connect.comthieme-connect.com |
| Oxidation of aci-nitroalkane salt | Intermolecular addition to olefins | β-Nitro ketone | Formation of functionalized ketones | oup.com |
The synthetic utility of these radical reactions is broad. They offer a complementary approach to the ionic reactions of nitroalkanes, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under different conditions. The radical-initiated pathway has been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols from nitro-containing compounds. rsc.org
Computational and Theoretical Investigations of Ethyl 3,3 Dimethyl 4 Nitrobutanoate
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and energetics of molecules, offering a balance between computational cost and accuracy. For nitro compounds like Ethyl 3,3-dimethyl-4-nitrobutanoate, DFT is instrumental in mapping out the complex potential energy surfaces of their reactions.
Elucidation of Transition States in Nitrobutanoate Reactions
The synthesis of γ-nitro esters such as this compound often proceeds through mechanisms like the Michael addition. rsc.orgsctunisie.org Computational studies, particularly using DFT, are crucial for identifying the high-energy transition state (TS) structures that govern the rates and stereochemical outcomes of these reactions. rsc.orgresearchgate.net
For instance, in the conjugate addition of a nucleophile to a nitroalkene, DFT calculations can model the entire reaction coordinate. This includes the initial reactants, any intermediates, the transition states connecting them, and the final products. Quantum chemical calculations have been used to devise transition state models that explain the stereochemical course of such additions. rsc.org
DFT calculations indicate that many of these reactions proceed through a one-step, though often asynchronous, mechanism where bond formation does not occur in perfect unison. nih.govresearchgate.net By calculating the energies of these transition states, chemists can predict which reaction pathways are kinetically favored. For example, in a reaction with multiple potential stereochemical outcomes, the transition state with the lowest calculated activation energy corresponds to the major product.
The table below illustrates a hypothetical energy profile for a key step in a nitrobutanoate synthesis, showing how computational chemistry quantifies the energy barriers of a reaction.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Isolated Nucleophile + Nitroalkene | 0.0 |
| TS1 | Transition state for C-C bond formation | +15.2 |
| Intermediate | Nitronate adduct | -5.8 |
| TS2 | Transition state for protonation | +3.1 |
| Product | Final Nitrobutanoate | -12.4 |
Analysis of Electronic Structure and Reactivity Descriptors
DFT is also employed to calculate a variety of electronic properties that act as reactivity descriptors. For this compound, the strong electron-withdrawing nature of the nitro group (–NO2) and the ester group (–COOEt) significantly influences its electronic structure and reactivity. nih.gov
Key descriptors include:
These computational analyses help explain why certain sites on the molecule are more reactive than others.
| Descriptor | Typical Finding for a Nitro Ester | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively low due to electron-withdrawing groups | Indicates stability against oxidation |
| LUMO Energy | Low, with density on specific atoms | Identifies electrophilic sites prone to nucleophilic attack |
| HOMO-LUMO Gap | Relatively large | Suggests high kinetic stability |
| MEP | Negative potential on oxygen atoms, positive elsewhere | Predicts sites for electrophilic and nucleophilic interactions |
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of molecules and reactions, molecular modeling and dynamics simulations introduce the dimensions of motion and time, offering a more complete understanding of molecular behavior.
Conformational Preferences and Stereochemical Implications
This compound has several single bonds around which rotation can occur, leading to different three-dimensional arrangements known as conformations. wolfram.comlumenlearning.comyoutube.com Conformational analysis, a key aspect of molecular modeling, seeks to identify the most stable conformers (those with the lowest energy). lumenlearning.comnih.gov
For a molecule like this, rotations around the C2-C3 and C3-C4 bonds are particularly important. The bulky gem-dimethyl groups on C3 create significant steric hindrance, which strongly influences the preferred conformations. lumenlearning.com The most stable conformers will arrange the large substituents (like the nitro and ethyl ester groups) to minimize steric clashes, often adopting a staggered or anti-periplanar arrangement. youtube.com
These conformational preferences have direct stereochemical implications. The specific three-dimensional shape of the reactant molecule as it approaches another reactant can determine the stereochemistry of the product. Computational studies have shown that the pre-existing conformation of a reactant can selectively block one face of the molecule, forcing an incoming reagent to attack from the other side, thus leading to a specific stereoisomer. nih.gov
Influence of Solvation on Reaction Profiles
Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. Molecular dynamics simulations and DFT calculations using a polarizable continuum model (PCM) can account for these solvent effects. nih.govresearchgate.net
For reactions involving charged or highly polar species, such as the nitronate intermediate formed during a Michael addition, polar solvents can offer significant stabilization through solvation. sctunisie.org Computational models can simulate this by calculating the energy profile of a reaction in different solvents (e.g., a nonpolar solvent like toluene (B28343) versus a polar solvent like water). nih.gov These simulations often show that transition states with a high degree of charge separation are stabilized in polar solvents, which can lower the activation energy and accelerate the reaction rate compared to the same reaction in a nonpolar environment.
Application of Quantum Chemical Calculations in Mechanistic Elucidation of Nitro Ester Reactions
The application of quantum chemical calculations provides a powerful lens for the mechanistic elucidation of reactions involving nitro esters. rsc.orgacs.org These computational methods bridge the gap between static molecular structures and dynamic chemical transformations. By modeling reaction pathways, identifying transition states, and analyzing electronic factors, researchers can gain a detailed, atom-level understanding of how these reactions proceed. researchgate.netnih.gov
Reactive molecular dynamics simulations, for instance, can be used to study the initial chemical events in the decomposition of nitrate (B79036) esters under high temperature and pressure, providing insights into their stability and reactivity. researchgate.netscispace.comlanl.gov Furthermore, computational studies are essential for understanding and predicting the selectivity of complex reactions. They can explain why a particular regioisomer or stereoisomer is formed preferentially, guiding the development of new synthetic methods. rsc.org For example, calculations can reveal the subtle non-covalent interactions (like hydrogen bonding) between a catalyst and a substrate that are responsible for high enantioselectivity in asymmetric reactions.
Spectroscopic Characterization Methodologies for Ethyl 3,3 Dimethyl 4 Nitrobutanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For ethyl 3,3-dimethyl-4-nitrobutanoate, with the molecular formula C8H15NO4, various NMR techniques are utilized for a complete structural assignment. ambeed.comvibrantpharma.com
Proton NMR (¹H NMR) Analysis
The protons in this compound are in distinct chemical environments and would therefore produce a series of unique signals. The protons of the ethyl group, being part of an ester, would exhibit a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with each other. The methylene protons would be expected to resonate at a lower field due to the deshielding effect of the adjacent oxygen atom. libretexts.org
The protons on the carbon backbone would also have characteristic signals. The methylene group adjacent to the carbonyl group (at C2) would likely appear as a singlet, as there are no protons on the adjacent C3. The two methyl groups attached to C3 are chemically equivalent and would therefore produce a single, sharp singlet, integrating to six protons. The methylene group at C4, being directly attached to the electron-withdrawing nitro group, would be significantly deshielded and is expected to appear at the lowest field among the aliphatic protons, likely as a singlet. orgchemboulder.com
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 | Triplet | 3H |
| Ethyl -CH₂- | ~4.1 | Quartet | 2H |
| -CH₂- (C2) | ~2.5 | Singlet | 2H |
| -C(CH₃)₂- (C3) | ~1.1 | Singlet | 6H |
| -CH₂- (C4) | ~4.4 | Singlet | 2H |
Note: These are predicted values and may differ from experimental results.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. As with ¹H NMR, specific experimental data is not widely published, but the chemical shifts can be predicted. libretexts.org
The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field in the spectrum. The carbons of the ethyl group would have characteristic shifts, with the carbon bonded to oxygen appearing at a lower field than the terminal methyl carbon. The quaternary carbon at C3 would have a unique chemical shift, as would the two equivalent methyl carbons attached to it. The methylene carbon at C2 would be influenced by the adjacent carbonyl group, while the methylene carbon at C4 would be significantly deshielded by the attached nitro group. libretexts.org
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O (C1) | ~170 |
| -CH₂- (C2) | ~45 |
| -C(CH₃)₂- (C3) | ~35 |
| -CH₂- (C4) | ~75 |
| Ethyl -CH₂- | ~61 |
| Ethyl -CH₃ | ~14 |
| -C(CH₃)₂ | ~25 |
Note: These are predicted values and may differ from experimental results.
Advanced Multi-Dimensional NMR Techniques
To further confirm the structure of this compound and its derivatives, advanced multi-dimensional NMR techniques can be employed. These experiments provide correlations between different nuclei, offering unambiguous evidence for the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. For example, it could show a correlation between the carbonyl carbon and the protons of the adjacent methylene group (C2) and the ethyl methylene group, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry of derivatives or to study the preferred conformation of the molecule in solution.
While specific applications of these techniques to this compound are not documented in readily available literature, their use is standard practice in the structural elucidation of novel organic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, the molecular weight is 189.21 g/mol . vibrantpharma.com In a typical mass spectrum, a molecular ion peak (M+) would be expected at m/z 189. The fragmentation of nitroalkanes in the mass spectrometer often proceeds through characteristic pathways. The most common fragmentations involve the loss of the nitro group (NO₂) as a radical, leading to an [M-46]⁺ ion, or the loss of nitrous acid (HNO₂), resulting in an [M-47]⁺ ion. nih.govnih.govacs.org
Other potential fragmentations for this compound could include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to an acylium ion, or cleavage of the carbon-carbon bonds in the butanoate chain.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z | Identity |
| 189 | [M]⁺ |
| 143 | [M - NO₂]⁺ |
| 142 | [M - HNO₂]⁺ |
| 115 | [M - NO₂ - C₂H₄]⁺ |
| 87 | [M - C₄H₈NO₂]⁺ (Acylium ion) |
Note: These are predicted fragmentation patterns based on general principles.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₈H₁₅NO₄), HRMS would be able to confirm its elemental composition with a high degree of confidence, differentiating it from any potential isomers or impurities. acs.org
LC-MS Coupling for Reaction Monitoring and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu.com This technique is particularly useful for monitoring the progress of chemical reactions and for identifying products in complex mixtures. unimi.it
In the synthesis of this compound or its derivatives, LC-MS can be used to:
Track the consumption of starting materials and the formation of the desired product in real-time.
Identify any byproducts or intermediates that may be formed during the reaction.
Purify the final product and confirm its identity and purity.
The use of LC-MS is especially advantageous for the analysis of nitro compounds, as many are not volatile enough for gas chromatography (GC) and may lack a strong UV chromophore for detection by HPLC-UV. unimi.it
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the key functional groups are the ester and the nitro group.
The IR spectrum of an aliphatic ester, such as this compound, is characterized by a strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com Additionally, the C-O stretching vibrations of the ester group are visible as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com
The nitro group (NO₂) in nitroalkanes exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric N-O stretching vibration is typically stronger and appears near 1550 cm⁻¹. orgchemboulder.com The symmetric N-O stretching vibration is found around 1365 cm⁻¹. orgchemboulder.com The exact position of these bands can be influenced by the molecular structure, including inductive and steric effects of neighboring substituents. bohrium.com
Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | 1750-1735 orgchemboulder.com |
| Ester (C-O) | Stretch | 1300-1000 orgchemboulder.com |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 orgchemboulder.com |
| Nitro (NO₂) | Symmetric Stretch | ~1365 orgchemboulder.com |
| Alkane (C-H) | Stretch | 2960-2850 libretexts.org |
Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatographic methods are essential for determining the purity of this compound and for separating any potential stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic nitro compounds. spiedigitallibrary.orgresearchgate.net For compounds like this compound, a reverse-phase (RP) HPLC method is often suitable. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. chromforum.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For nitro compounds, a mobile phase consisting of acetonitrile (B52724) and water is common. sielc.com The pH of the mobile phase can be adjusted to optimize the separation. chromforum.org Detection is frequently accomplished using an ultraviolet (UV) detector, as nitro compounds typically exhibit UV absorbance. cdc.gov
Table 2: Example of HPLC Conditions for Nitro Compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase chromforum.org |
| Mobile Phase | Acetonitrile/Water sielc.com |
| Detector | UV cdc.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net UPLC methods can be particularly advantageous for the analysis of complex mixtures and for the detection of trace impurities.
The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. sielc.com For this compound, a UPLC method would likely employ a sub-2 µm reverse-phase column and a gradient elution with a mobile phase of acetonitrile and water.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. cdc.gov For the analysis of this compound, which has a moderate molecular weight and is expected to be sufficiently volatile, GC can be an effective method for purity assessment.
In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A variety of detectors can be used for the analysis of nitro compounds, including the electron-capture detector (ECD), which is particularly sensitive to electrophilic functional groups like the nitro group. cdc.gov In some cases, derivatization of the analyte may be necessary to improve its volatility or thermal stability. For instance, a method has been developed for the determination of nitrite (B80452) after derivatization with ethyl 3-oxobutanoate, which is then analyzed by GC-ECD. nih.gov
Role of Ethyl 3,3 Dimethyl 4 Nitrobutanoate As a Versatile Intermediate in Complex Chemical Synthesis
Utility in Pharmaceutical Intermediate Synthesis
Ethyl 3,3-dimethyl-4-nitrobutanoate is utilized as an intermediate in the synthesis of pharmaceutical compounds. d-nb.info Chemical suppliers market the compound for medicinal purposes, highlighting its role as a building block in the development of active pharmaceutical ingredients (APIs). d-nb.info The presence of both a nitro group and an ester function allows for sequential or orthogonal chemical modifications, which is a valuable attribute in the multi-step synthesis of complex drug molecules.
Building Block for Agrochemical Compounds
While the structural motifs within this compound are common in biologically active molecules, a detailed review of available scientific literature did not yield specific examples of its application as a direct precursor in the synthesis of commercial agrochemical compounds.
Synthesis of Advanced Heterocyclic Scaffolds (e.g., Pyrrolidinones, Piperidine-2,5-diones)
The γ-nitro ester framework of this compound is a key precursor for the synthesis of advanced nitrogen-containing heterocyclic scaffolds. Research has demonstrated that γ-nitro esters are valuable starting materials for producing substituted 2-pyrrolidones and 2-piperidones. nih.gov The synthetic pathway involves the chemical reduction of the nitro group to a primary amine, which then undergoes spontaneous or catalyzed intramolecular cyclization via aminolysis of the ethyl ester, yielding the corresponding lactam.
Specifically, the reduction of this compound would form an unstable γ-amino ester, which cyclizes to produce 4,4-dimethylpyrrolidin-2-one. Furthermore, related studies on the reactions of ethyl 4-nitrobutanoate with chiral imines have led to the successful synthesis of enantioenriched 6-substituted piperidine-2,5-diones, showcasing the utility of γ-nitro esters in constructing more complex heterocyclic systems. researchgate.net
Table 1: General Transformation to Heterocyclic Scaffolds
| Starting Material Class | Key Transformation | Resulting Scaffold |
|---|
Strategic Derivatization for Diverse Molecular Architectures
The dual functionality of this compound allows for a range of strategic derivatizations, enabling the construction of diverse and complex molecular architectures.
The ethyl ester group in the molecule is, by its chemical nature, susceptible to nucleophilic acyl substitution reactions such as amidation (reaction with an amine to form an amide) and ureation. However, specific studies detailing the amidation or ureation of this compound were not prominent in the surveyed scientific literature.
A fundamental transformation of this compound is the reduction of its nitro group to a primary amine, which converts the molecule into the corresponding γ-amino ester, ethyl 4-amino-3,3-dimethylbutanoate. This reaction is a cornerstone in amine synthesis and can be achieved using various well-established methods. masterorganicchemistry.comorganic-chemistry.org Common reduction systems include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or metal-acid combinations (e.g., tin or iron in hydrochloric acid). masterorganicchemistry.com
The resulting γ-amino ester is a direct precursor to the corresponding lactam. Due to the proximity of the newly formed amine to the ester carbonyl, an intramolecular cyclization readily occurs to form 4,4-dimethylpyrrolidin-2-one, a five-membered lactam. This transformation makes this compound an effective starting material for accessing substituted pyrrolidinone ring systems. nih.gov
Table 2: Common Methods for Nitro Group Reduction
| Reagent System | Description |
|---|---|
| H₂, Pd/C | Catalytic hydrogenation; a common and clean method. |
| Fe, HCl | Metal-acid reduction (Béchamp reduction). masterorganicchemistry.com |
| Sn, HCl | Another classic metal-acid reduction method. masterorganicchemistry.com |
| NaBH₄ with transition metal catalyst | Selective reduction systems, for example using NaBH₄ with NiCl₂ or FeCl₂. d-nb.infojsynthchem.com |
This compound serves as a prochiral substrate that can be used in reactions to generate stereo-defined centers in more complex molecules. Asymmetric synthesis strategies can introduce chirality at the carbon atom adjacent to the nitro group. For instance, organocatalytic methods have been developed for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, which, after an oxidative esterification step, yield chiral γ-nitroesters with high enantioselectivity. nih.gov
Such methods provide an attractive route to optically active γ-amino esters and their derived lactams (pyrrolidones and piperidones) after reduction of the nitro group. nih.gov The stereocenter established in the initial γ-nitro ester is carried through the synthetic sequence, allowing for the creation of enantiomerically enriched downstream products. The ability to generate all-carbon quaternary stereocenters is a significant challenge in organic synthesis, and methods involving the conjugate addition to nitroalkenes are recognized as a powerful approach to creating these important structural motifs. acs.org
Applications in Specialized Chemical Materials Precursors
The functional groups present in this compound also suggest its potential as a precursor for specialized chemical materials. The nitro group is an energetic functional group, and organic nitrates can be used in the formulation of energetic materials and propellants. researchgate.netspringerprofessional.dewikipedia.org While this specific compound is not a nitrate (B79036) ester, the high nitrogen and oxygen content could be of interest in this field.
Furthermore, the transformation of both the nitro and ester groups can lead to the formation of monomers suitable for polymerization. For instance, conversion to an amino acid or a diol could allow for its incorporation into polyamides or polyesters, respectively. The gem-dimethyl group would likely impart unique thermal and mechanical properties to such polymers.
Retrosynthetic Analysis and Strategic Disconnections for the Ethyl 3,3 Dimethyl 4 Nitrobutanoate Core
Identification of Key Disconnections and Synthons
The process of retrosynthesis involves the imaginary breaking of bonds, known as disconnections, to simplify the target molecule. lkouniv.ac.inwikipedia.org For each disconnection, idealized ionic fragments called synthons are generated, which in turn correspond to real-world chemical reagents known as synthetic equivalents. lkouniv.ac.in
A primary disconnection for ethyl 3,3-dimethyl-4-nitrobutanoate is the C-N bond of the nitro group. This is a type of Functional Group Interconversion (FGI), a common strategy in retrosynthesis. lkouniv.ac.in This leads to a carbocation synthon and a nitrite (B80452) anion synthetic equivalent. However, a more productive C-C bond disconnection is often sought.
Pathway A: Michael Addition Approach
A logical C-C bond to disconnect is the C3-C4 bond. This disconnection is guided by the recognition of a 1,4-relationship between the ester and nitro groups, suggesting a Michael addition as the key bond-forming reaction in the forward synthesis. sctunisie.orgnih.gov
Disconnection: C3-C4 bond.
Synthons: This disconnection generates two key synthons:
An acyl anion equivalent at C3, which is a nucleophilic d³ synthon.
A nitromethyl cation equivalent at C4, which is an electrophilic a¹ synthon.
Synthetic Equivalents:
The nucleophilic synthon corresponds to the enolate of ethyl isobutyrate.
The electrophilic synthon's role is fulfilled by nitromethane (B149229), where the acidity of the protons allows for the in-situ generation of the nucleophilic nitronate anion under basic conditions, which then adds to an α,β-unsaturated acceptor. Therefore, the actual synthetic equivalent for the electrophile in the forward synthesis is an α,β-unsaturated ester.
This leads to the identification of ethyl 3,3-dimethylacrylate as a key starting material. nih.gov The retrosynthetic analysis for this pathway is summarized below:
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C3-C4 Bond (Michael Addition) | Acyl anion equivalent (d³), Nitromethyl cation equivalent (a¹) | Ethyl isobutyrate enolate, Nitromethane |
| Ethyl 3,3-dimethylacrylate | C=C bond and Ester | - | Isobutyraldehyde, Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) |
Pathway B: Alkylation Approach
An alternative disconnection can be envisioned at the C2-C3 bond. This strategy relies on the alkylation of an ester enolate with a suitable electrophile containing the nitro group.
Disconnection: C2-C3 bond.
Synthons:
A nucleophilic enolate synthon derived from a substituted acetic acid ester.
An electrophilic synthon bearing the gem-dimethyl and nitromethyl groups.
Synthetic Equivalents:
The nucleophilic synthon is the enolate of ethyl acetate (B1210297).
The electrophilic synthon is 1-halo-2,2-dimethyl-3-nitropropane .
The retrosynthetic analysis for this pathway is as follows:
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C2-C3 Bond (Alkylation) | Ethyl acetate enolate synthon, 1-halo-2,2-dimethyl-3-nitropropane synthon | Ethyl acetate, 1-halo-2,2-dimethyl-3-nitropropane |
| 1-halo-2,2-dimethyl-3-nitropropane | C-Halogen, C-N | - | 2,2-dimethyl-3-nitro-1-propanol, Halogenating agent |
| 2,2-dimethyl-3-nitro-1-propanol | C-C Bond (Henry Reaction) | - | Isobutyraldehyde, Nitromethane |
Comparative Analysis of Different Retrosynthetic Pathways
A critical evaluation of the proposed retrosynthetic pathways is essential to select the most efficient and practical synthetic route.
Pathway A (Michael Addition) is conceptually straightforward and relies on a well-established reaction. The conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. sctunisie.orgnih.gov However, the steric hindrance at the β-position of ethyl 3,3-dimethylacrylate, due to the two methyl groups, can significantly reduce the reaction rate and yield. researchgate.net The use of specific catalysts, such as strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or phase-transfer catalysts, may be necessary to overcome this steric hindrance and promote the reaction. sctunisie.org Microwave irradiation has also been shown to accelerate Michael additions of nitroalkanes. nih.gov
Comparison Summary:
| Feature | Pathway A (Michael Addition) | Pathway B (Alkylation) |
| Key Reaction | Michael Addition | Enolate Alkylation |
| Starting Materials | Ethyl 3,3-dimethylacrylate, Nitromethane | Ethyl acetate, 1-halo-2,2-dimethyl-3-nitropropane |
| Potential Advantages | Convergent, fewer steps in the main chain construction. | Avoids sterically hindered Michael addition. |
| Potential Disadvantages | Steric hindrance at the β-position may lead to low yields. Requires optimization of reaction conditions (catalysts, temperature). | Requires the synthesis of a more complex electrophile. Potential for enolate side reactions. |
Ultimately, the choice between these pathways would depend on experimental validation and optimization of the reaction conditions. Pathway A appears more convergent and potentially more atom-economical if the Michael addition can be efficiently performed.
Integration of Functional Group Interconversions in Synthetic Planning
Functional Group Interconversions (FGIs) are integral to synthetic planning, allowing for the introduction of a desired functional group at a strategic point in the synthesis or the conversion of one functional group into another to facilitate a key reaction. lkouniv.ac.in
In the synthesis of this compound, the nitro group itself can be the subject of FGI. For instance, an alternative to introducing the nitro group via nitromethane would be to carry a different functional group through the synthesis and then convert it to the nitro group at a later stage.
One such strategy could involve the synthesis of a corresponding primary amine, ethyl 4-amino-3,3-dimethylbutanoate , followed by oxidation to the nitro compound. Several methods exist for the oxidation of primary amines to nitro compounds, although over-oxidation can be a challenge. sciencesnail.com
Another important FGI to consider is the Nef reaction . wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction converts a primary or secondary nitroalkane into a ketone or aldehyde. While not directly applicable to the synthesis of the target molecule, it highlights the synthetic versatility of the nitro group. For example, if the target were a ketone at the C4 position, the nitro group in this compound could serve as a masked carbonyl group. It is important to note that the Nef reaction is not applicable to tertiary nitro compounds as it requires an α-proton. wikipedia.org
The ester functional group can also be introduced via FGI. For example, the synthesis could proceed via the corresponding carboxylic acid, 3,3-dimethyl-4-nitrobutanoic acid , which would then be esterified in a final step. This approach might be advantageous if the carboxylic acid is easier to purify than the final ester product.
Green Chemistry Principles Applied to the Synthesis and Transformations of Nitrobutanoates
Development of Environmentally Benign Synthetic Routes
The traditional synthesis of nitroalkanes often involves harsh reagents and conditions that are detrimental to the environment. In contrast, modern synthetic strategies for compounds like Ethyl 3,3-dimethyl-4-nitrobutanoate focus on milder, safer, and more efficient methods. The primary route to this β-nitro ester is the Michael addition of a nitroalkane, typically nitromethane (B149229), to an appropriate α,β-unsaturated ester, in this case, ethyl 3,3-dimethylacrylate.
Recent research has highlighted several environmentally benign approaches to facilitate this key carbon-carbon bond-forming reaction. These methods aim to replace hazardous reagents and minimize energy consumption. For instance, the use of organocatalysts has emerged as a powerful tool in green synthesis. These metal-free catalysts can operate under mild conditions and often exhibit high selectivity, reducing the formation of unwanted byproducts. acs.org
Furthermore, alternative energy sources such as microwave irradiation have been shown to significantly accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. mdpi.com The application of microwave-assisted organic synthesis (MAOS) to the production of γ-nitro aliphatic esters has demonstrated a dramatic reduction in reaction times from hours or even days to mere minutes. mdpi.com
Another promising avenue is the exploration of solvent-free reaction conditions. By eliminating the need for volatile organic solvents, these methods reduce pollution, lower costs, and simplify product purification. researchgate.net Grinding techniques, where solid reactants are mixed in the absence of a solvent, have been successfully applied to Michael additions, offering a simple, rapid, and low-cost procedure.
Atom Economy and Waste Minimization in this compound Production
A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. In the synthesis of this compound via the Michael addition of nitromethane to ethyl 3,3-dimethylacrylate, the theoretical atom economy is 100% as it is an addition reaction with no atoms being lost as byproducts.
Reaction: Nitromethane + Ethyl 3,3-dimethylacrylate → this compound
However, the practical efficiency of a reaction is also measured by its E-factor (Environmental Factor), which considers the total weight of waste produced per kilogram of product. This includes not only byproducts from the reaction itself but also waste from solvents, catalysts, and work-up procedures.
The development of catalytic systems that are both highly efficient and recyclable is therefore a key focus in minimizing waste in the production of nitrobutanoates.
Utilization of Sustainable Solvents and Catalytic Systems
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry advocates for the use of sustainable alternatives.
For the synthesis of nitrobutanoates, research has explored the use of more benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. While the low solubility of some organic reactants in water can be a challenge, the use of phase-transfer catalysts or surfactants can overcome this limitation. nih.gov In some cases, reactions can even be performed "on-water," where the reaction takes place at the interface of the organic reactants and water.
Ionic liquids (ILs) have also emerged as promising alternative solvents. Their low vapor pressure, thermal stability, and tunable properties make them attractive for a variety of organic reactions. Although their "greenness" can be debated due to synthesis and toxicity concerns, task-specific ionic liquids are being designed to be more environmentally friendly and recyclable.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in green synthesis. Lipases, for example, have been shown to catalyze Michael additions under mild conditions in aqueous or solvent-free systems, offering high selectivity and a reduced environmental footprint.
The following table provides a hypothetical comparison of different catalytic systems for the synthesis of a generic β-nitro ester, illustrating the potential benefits of green chemistry approaches.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Reusability |
| Traditional Base (e.g., NaOH) | Methanol (B129727) | Reflux | 24 | 70 | No |
| Organocatalyst (e.g., Thiourea derivative) | Toluene (B28343) | Room Temp | 12 | 95 | Possible, but can be difficult |
| Heterogeneous Catalyst (e.g., Supported Base) | Solvent-free | 50 | 4 | 92 | High |
| Biocatalyst (e.g., Lipase) | Water | 40 | 48 | 88 | High |
This interactive table demonstrates how the selection of a sustainable catalyst and solvent system can lead to milder reaction conditions, shorter reaction times, high yields, and improved catalyst reusability, all key tenets of green chemistry.
Q & A
Q. What are the common synthetic routes for Ethyl 3,3-dimethyl-4-nitrobutanoate, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves nitroalkylation of ethyl 3,3-dimethylbutanoate or Michael addition of nitroalkanes to α,β-unsaturated esters. Key factors affecting yield include:
- Catalyst selection : Acidic or basic catalysts (e.g., Knoevenagel conditions) optimize nitro group addition .
- Temperature control : Excessive heat may lead to nitro group decomposition; reactions are often conducted at 0–25°C .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Side reactions, such as ester hydrolysis or over-nitration, can be minimized by maintaining anhydrous conditions and stoichiometric control of nitro precursors.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:
Q. How can researchers address solubility challenges during reactions involving this compound?
- Methodological Answer : Solvent optimization is critical due to the compound’s hydrophobic ester and polar nitro groups:
- Green solvents : Ethyl lactate (ε = 15.3) balances polarity and environmental safety .
- Co-solvent systems : THF/water mixtures (4:1 v/v) enhance solubility while avoiding hydrolysis.
- Temperature modulation : Heating to 40–50°C improves dissolution without degrading the nitro group .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or improper DFT functional selection:
Q. What mechanistic insights exist for the selective reduction of the nitro group in this compound?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₄/NiCl₂) are standard. Key considerations:
- Chemoselectivity : Steric hindrance from 3,3-dimethyl groups slows reduction kinetics, requiring higher H₂ pressure (3–5 atm) .
- Isotopic labeling : Use deuterated reagents (e.g., D₂O quenching) to trace protonation pathways, as demonstrated in similar nitroesters .
- Side reactions : Over-reduction to amines is mitigated by pH control (neutral to mildly acidic conditions) .
Q. What computational approaches are effective for modeling the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT studies : Calculate Fukui indices to identify electrophilic centers (e.g., nitro β-carbon) .
- MD simulations : OPLS-AA force fields predict solvent interactions and transition states in SN2 pathways .
- Kinetic modeling : Use Arrhenius parameters (Eₐ, ΔS‡) derived from viscosity data to model reaction rates under varying pressures/temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
